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In the landscape of epigenetic drug discovery, Histone Deacetylase 11 (HDAC11) has emerged

as a compelling therapeutic target. As researchers delve deeper into its unique biological

functions, the demand for potent and selective inhibitors has grown. This guide provides a

detailed comparison of two prominent HDAC11 inhibitors, TD034 and FT895, focusing on their

selectivity profiles, supported by available experimental data. This objective analysis is

intended to assist researchers, scientists, and drug development professionals in making

informed decisions for their research applications.

Biochemical Potency and Selectivity
Both TD034 and FT895 are highly potent inhibitors of HDAC11. Commercially available data

indicates that TD034 has an IC50 of 5.1 nM and a Ki of 1.5 nM for HDAC11.[1] Similarly, FT895

is reported to have an IC50 of 3 nM for HDAC11.[2]

A key differentiator for isoform-specific inhibitors is their selectivity against other HDAC family

members. TD034 is described as a selective, reversible, and noncovalent inhibitor of HDAC11

that does not inhibit other HDACs or sirtuins.[1] In contrast, while FT895 is reported to have

over 1000-fold selectivity against ten other members of the HDAC family, one study using a

physiological myristoyl-H3K9 substrate in an HPLC assay reported a higher IC50 of 0.74 µM

for HDAC11.[2][3] This study also identified inhibitory activity against HDAC4 (IC50 of 25 µM)

and HDAC8 (IC50 of 9.2 µM), indicating that its selectivity, while substantial, may not be

absolute under all assay conditions.[3]
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Compound Target IC50 (nM)
Selectivity
Notes

Reference

TD034 HDAC11 5.1

Does not inhibit

other HDACs or

sirtuins.

[1]

FT895 HDAC11 3

>1000-fold

selectivity

against 10 other

HDACs.

[2]

HDAC11 740
(using myristoyl-

H3K9 substrate)
[3]

HDAC4 25,000 [3]

HDAC8 9,200 [3]

Table 1: Comparative Inhibitory Potency and Selectivity of TD034 and FT895.

Experimental Protocols
The following provides a generalized methodology for assessing HDAC inhibitor selectivity,

based on commonly employed techniques in the field. Specific parameters may vary between

studies.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay is commonly used to determine the IC50 values of inhibitors against a panel of

recombinant human HDAC isoforms.

Reagents and Materials:

Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC

reaction)

Test compounds (TD034, FT895) serially diluted in DMSO

384-well black microplates

Procedure:

Add diluted recombinant HDAC enzyme to the wells of the microplate.

Add the test compound at various concentrations (typically in a 10-point dose-response

curve).

Incubate the enzyme and compound mixture at 37°C for a pre-determined time (e.g., 15

minutes).

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

Incubate at 37°C for a specific duration (e.g., 60 minutes).

Stop the reaction and develop the fluorescent signal by adding the developer solution.

Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).

Data Analysis:

The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response

data to a four-parameter logistic equation using appropriate software (e.g., GraphPad

Prism).

Signaling Pathways and Experimental Workflows
HDAC11 inhibition by TD034 and FT895 has been shown to modulate downstream signaling

pathways, offering insights into their potential therapeutic applications.

HDAC11-Mediated Deacylation and Downstream Signaling

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15545039?utm_src=pdf-body
https://www.benchchem.com/product/b15545039?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HDAC11 is known to possess defatty-acylase activity, a function inhibited by both TD034 and

FT895. A key substrate in this process is Serine Hydroxymethyltransferase 2 (SHMT2).

Inhibition of HDAC11 leads to increased fatty acylation of SHMT2. This, in turn, can influence

the Hippo signaling pathway by decreasing the protein levels of YAP1, a transcriptional co-

activator, and subsequently reducing the expression of its target genes, CTGF and CYR61.[1]
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Caption: HDAC11 inhibition by TD034/FT895 affects Hippo signaling.

Experimental Workflow for Assessing HDAC Inhibitor Selectivity

The process of determining the selectivity of an HDAC inhibitor involves a systematic screening

against a panel of HDAC isoforms. This workflow ensures a comprehensive evaluation of the

compound's activity profile.
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Caption: Workflow for determining HDAC inhibitor selectivity.
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In conclusion, both TD034 and FT895 are potent inhibitors of HDAC11. Based on currently

available data, TD034 appears to exhibit a higher degree of selectivity, with no reported off-

target activity against other HDACs or sirtuins. FT895, while highly selective, has been shown

to inhibit HDAC4 and HDAC8 at higher concentrations in at least one study. The choice

between these inhibitors will ultimately depend on the specific requirements of the research

application, including the desired level of selectivity and the experimental context. Further

head-to-head comparative studies under identical conditions would be beneficial for a more

definitive conclusion on their relative selectivity profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. medchemexpress.com [medchemexpress.com]

3. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of HDAC11 Inhibitors: TD034
vs. FT895]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15545039#comparing-td034-and-ft895-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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